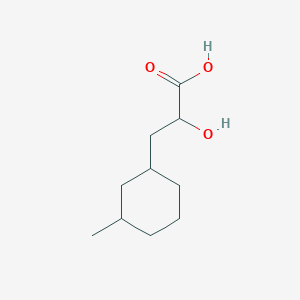
2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 3-methylcyclohexyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid typically involves the reaction of 3-methylcyclohexanone with a suitable reagent to introduce the hydroxyl and carboxylic acid groups. One common method is the aldol condensation followed by oxidation. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or biocatalytic processes. These methods aim to optimize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. These interactions can influence various biological processes, such as inflammation and microbial growth.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropanoic acid:
3-Hydroxy-2-methylpropanoic acid: Similar backbone but different substituents.
3-Hydroxy-3-methylbutanoic acid: Similar functional groups but different carbon chain structure.
Uniqueness
2-Hydroxy-3-(3-methylcyclohexyl)propanoic acid is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities.
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-hydroxy-3-(3-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChIキー |
YCXQKYZLGPRRHL-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)
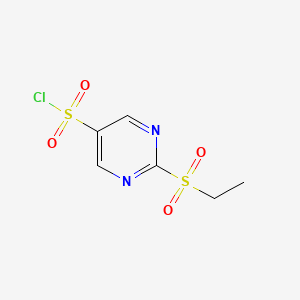
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13314973.png)
![4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13314976.png)

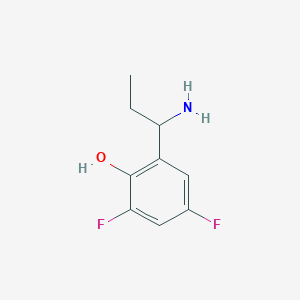
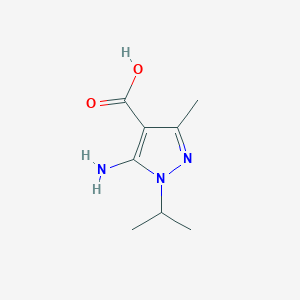
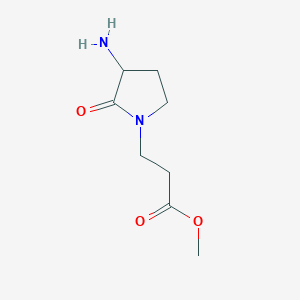
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL](/img/structure/B13315000.png)

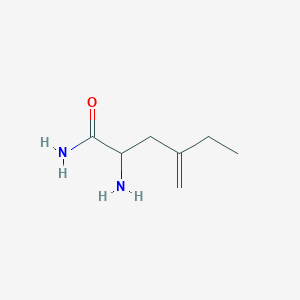
![8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13315020.png)

